

Comprehensive Application Notes & Protocols: BAPTA AM Solution Preparation and Experimental Applications

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Compound Focus: Bapta-AM

CAS No.: 126150-97-8

Cat. No.: S520437

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Introduction to BAPTA AM

BAPTA AM (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester)) is a **cell-permeable calcium chelator** widely used in research to investigate calcium-mediated signaling pathways in living cells. As a membrane-permeant derivative of BAPTA, it readily crosses cell membranes and is hydrolyzed by intracellular esterases to release BAPTA, which effectively **buffers intracellular calcium levels** ([1] [2]). This property makes it an invaluable tool for studying the role of calcium in various physiological processes including signal transduction, neurotransmitter release, muscle contraction, and cell death mechanisms. These application notes provide detailed protocols for solution preparation and experimental use of BAPTA AM, specifically tailored for researchers and drug development professionals.

Chemical Properties & Specifications

Table 1: Chemical and Physical Properties of BAPTA AM

Property	Specification
CAS Number	126150-97-8
Molecular Formula	C ₃₄ H ₄₀ N ₂ O ₁₈
Molecular Weight	764.68 g/mol
Purity	≥95% (HPLC)
Solubility in DMSO	20-50 mg/mL (26.15-65.39 mM)
Storage Conditions	-20°C, desiccated, protected from light

BAPTA AM exhibits a **105-fold higher affinity for Ca²⁺ than for Mg²⁺**, making it highly selective for calcium ions under physiological conditions ([3]). The presence of four carboxylic acid functional groups in the active form enables coordination of calcium ions, while the extensive flexibility of the carboxylate ligands is critical to this binding interaction ([4]). Unlike EGTA-based buffers, BAPTA derivatives demonstrate minimal pH sensitivity in their metal binding properties and exhibit significantly faster calcium binding and release kinetics (50-400 times faster than EGTA), making them particularly suitable for buffering rapid calcium transients in cells ([2]).

Solution Preparation Protocols

Stock Solution Preparation in DMSO

Table 2: BAPTA AM Stock Solution Preparation Guide

Parameter	Specification
Recommended Solvent	Anhydrous DMSO
Standard Concentration	50 mM (approximately 38 mg/mL)

Parameter	Specification
Alternative Concentrations	20-100 mM in DMSO
Aliquoting	Recommended to avoid repeated freeze-thaw cycles
Storage	-20°C or -80°C protected from light and moisture
Stability	Stable for at least 3 months when properly stored

Step-by-Step Protocol:

- **Equipment Preparation:** Bring the BAPTA AM vial to room temperature without opening to prevent moisture condensation. Use sterile, dry glass vials for solution preparation.
- **Weighing:** Accurately weigh the required amount of BAPTA AM powder. For a standard 50 mM stock solution, use 38.23 mg of compound per mL of anhydrous DMSO.
- **Dissolution:** Add the calculated volume of **anhydrous DMSO** to the powder. **Fresh, dry DMSO is critical** as moisture-absorbed DMSO significantly reduces solubility ([3] [5]).
- **Mixing:** Vortex the solution for 30-60 seconds followed by brief sonication (10-15 seconds) to ensure complete dissolution. The solution should appear clear without particulate matter.
- **Aliquoting:** Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and maintain stability.
- **Storage:** Store aliquots at -20°C or -80°C in tightly sealed containers with desiccant. Under these conditions, the stock solution remains stable for at least 3 months.

Working Solution Preparation

Protocol for Cell Culture Applications:

- **Dilution Medium:** Dilute the DMSO stock solution into appropriate cell culture medium to achieve the desired final concentration, typically ranging from **5-50 μM** ([3] [5]).

- **Surfactant Consideration:** For better dispersion, particularly with higher concentrations, **Pluronic F-127** can be used as a dispersing agent (0.01-0.02% final concentration) to facilitate cellular loading ([1] [6]).
- **Loading Conditions:** Incubate cells with the BAPTA AM working solution at **37°C for 30-60 minutes** with gentle agitation to ensure even distribution ([3]).
- **Washing:** After incubation, wash cells thoroughly with calcium-free buffer or PBS to remove extracellular BAPTA AM and DMSO ([3] [7]).
- **Recovery Period:** Allow a 15-30 minute recovery period post-loading for complete hydrolysis of AM esters by intracellular esterases before initiating experiments.

Experimental Applications & Protocols

Cellular Calcium Chelation

Methodology for Intracellular Calcium Buffering:

- **Cell Preparation:** Grow adherent or suspension cells to appropriate density (e.g., 2×10^6 cells/mL for suspension cells) ([3]).
- **Loading with BAPTA AM:** Incubate cells with 6-50 μ M BAPTA AM working solution in culture medium at 37°C, 5% CO₂ for 30-60 minutes ([3]).
- **Removal of Excess Dye:** Wash cells with calcium-free buffer to remove BAPTA AM that has not entered the cells. For adherent cells, wash directly with calcium-free PBS; for suspended cells, collect by centrifugation and resuspend in calcium-free PBS ([3]).
- **Validation of Calcium Chelation:** Monitor intracellular calcium reduction using fluorescence microscopy, flow cytometry, or fluorescence spectrometry with appropriate calcium indicators ([3]).

Specific Experimental Models

Protocol for Neuromuscular Transmission Studies (Based on PMID: 16436655):

- **Tissue Preparation:** Isolate diaphragm, soleus, or levator auris muscles from experimental animals (e.g., 25-30g mice) ([7]).
- **Calcium-free Loading:** Incubate tissue with BAPTA AM working solution (50 μ M) in **0 mM Ca²⁺ and 3 mM Mg²⁺ Ringer's solution** for 30 minutes at 25°C, followed by 30 minutes at 37°C ([7]).
- **Washing and Equilibration:** Rinse tissue with calcium-free solution followed by normal Ringer's solution before electrophysiological recordings ([7]).
- **Assessment:** Measure miniature endplate potentials (MEPPs) and evoked endplate potentials (EEPs) by intracellular recording to evaluate synaptic activity modulation ([7]).

Protocol for In Vivo Administration (Based on PMID: 16436655):

- **Animal Model:** Adult Swiss (RjOrl) mice or FVB mice ([3]).
- **Dosage:** 6-10 mg/kg for intraperitoneal administration; 12 mg/kg for intravenous administration ([3] [5]).
- **Vehicle Formulation:**
 - For i.p. injection: 1.25% Cremophor EL in distilled water ([3]).
 - For i.v. injection: 0.01% pluronic acid in sterile saline ([3]).
- **Pretreatment Time:** Administer BAPTA AM 30 minutes before experimental interventions ([3]).

Technical Considerations & Safety

Handling and Storage

Storage Conditions:

- Store desiccated at -20°C or below in tightly sealed original containers
- Protect from light and moisture to maintain stability
- Avoid repeated freeze-thaw cycles by using aliquoting strategies

Safety Considerations:

- BAPTA AM is labeled with hazard statements H303, H313, H333 (may be harmful if swallowed, in contact with skin, or if inhaled) ([4]).
- Use appropriate personal protective equipment including lab coat, gloves, and safety glasses.
- All products are for research purposes only and not for human consumption ([3]).

Experimental Optimization

Critical Parameters for Success:

- **DMSO Quality:** Use fresh, anhydrous DMSO for stock solution preparation as moisture absorption significantly reduces solubility and compound stability.
- **Loading Efficiency:** For difficult-to-load cells, consider:
 - Using Pluronic F-127 (0.01-0.02%) as a dispersing agent
 - Extending incubation time to 60-90 minutes
 - Optimizing concentration between 10-50 μM
- **Esterase Activity:** Ensure adequate esterase activity in target cells for proper conversion to active BAPTA. Some cell types with low esterase activity may require alternative loading methods.
- **Calcium-free Washes:** Thorough washing with calcium-free buffers is essential to remove extracellular BAPTA AM and prevent non-specific calcium chelation outside cells.

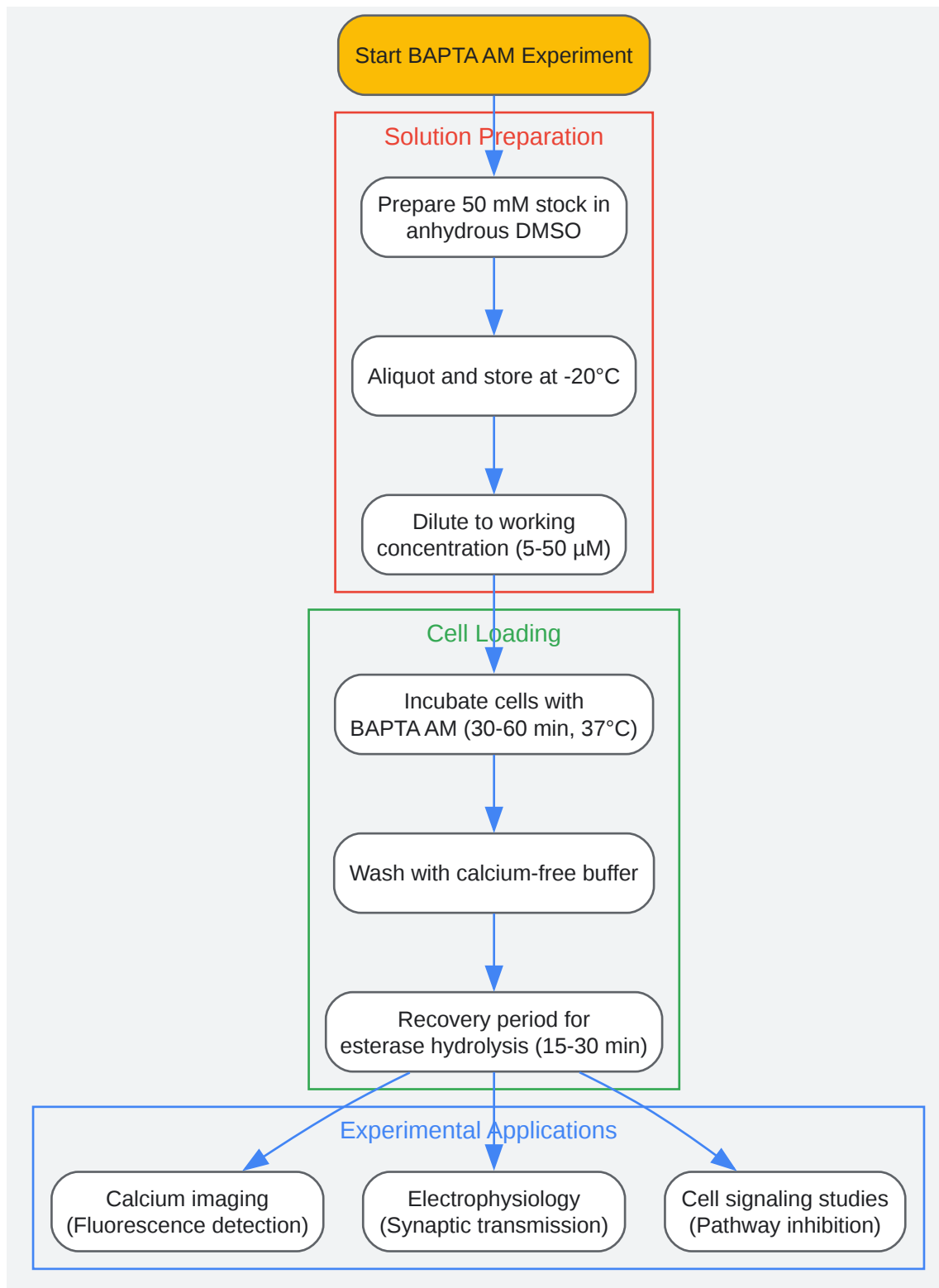
Experimental Compatibility

BAPTA AM is compatible with various detection methods including:

- **Fluorescence microscopy** for spatial calcium mapping
- **Flow cytometry** for population analysis
- **Fluorescence spectrometry** for bulk measurements
- **Electrophysiological recordings** for functional assessment

Visual Guide to BAPTA AM Experimental Workflow

The following flowchart illustrates the complete experimental workflow for using BAPTA AM in cellular calcium chelation studies:



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Conclusion

BAPTA AM remains an essential tool for investigating calcium-dependent processes in cellular systems. Proper preparation of stock solutions in anhydrous DMSO followed by appropriate dilution and loading protocols is critical for experimental success. The methodologies outlined in these application notes provide researchers with robust protocols for utilizing BAPTA AM across various experimental contexts, from basic cellular calcium buffering to complex physiological models. By following these detailed protocols, researchers can ensure reproducible and reliable results in their investigation of calcium-mediated signaling pathways.

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